LogP Comparison: Enhanced Lipophilicity versus Simpler 2,4,5-Trialkyloxazoles
The lipophilicity of 4-Allyl-2-isopropyl-5-methyl-oxazole, computed as a logP of 2.53, is higher than that of the simplest trialkyl analog, 2,4,5-trimethyloxazole (computed logP approximately 1.3) . The increased logP is attributable to the additional carbon atoms in the isopropyl and allyl substituents, which enhance membrane permeability potential. This property is a key differentiator for applications where passive diffusion is a critical parameter.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | 2.53 |
| Comparator Or Baseline | 2,4,5-Trimethyloxazole: logP ~1.3 (estimated from fragment-based calculation) |
| Quantified Difference | Approximately 1.2 logP units higher (15-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 or similar fragment-based algorithm |
Why This Matters
A higher logP is a critical selection criterion for research programs requiring compounds with improved membrane permeability or for extraction and purification protocols relying on differential partitioning.
